Linagliptin Impurity G
CAS No.: 668270-11-9
Cat. No.: VC0192862
Molecular Formula: C25H28N8O2
Molecular Weight: 472.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 668270-11-9 |
---|---|
Molecular Formula | C25H28N8O2 |
Molecular Weight | 472.5 g/mol |
IUPAC Name | 8-[(3S)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione |
Standard InChI | InChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m0/s1 |
Standard InChI Key | LTXREWYXXSTFRX-KRWDZBQOSA-N |
Isomeric SMILES | CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
SMILES | CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Canonical SMILES | CC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Appearance | Light to Dark Yellow Solid |
Melting Point | >162°C |
Introduction
Property | Value |
---|---|
CAS Number | 668270-11-9 |
Molecular Formula | C25H28N8O2 |
Molecular Weight | 472.54 |
Synonyms | S-Linagliptin, Linagliptin-7, LIGLIPTIN S-ISOMER, Linagliptin Impurity J |
Physical State | Solid |
Property | Value |
---|---|
Catalog Number | SZ-L024005 |
CAS Number | Not Available (NA) |
Molecular Formula | C36H40N10O4 |
Molecular Weight | 676.8 |
Inventory Status | In Stock |
This discrepancy in molecular formula and weight (C25H28N8O2 vs. C36H40N10O4) suggests possible variations in nomenclature or chemical characterization across different research sources . This inconsistency is significant for researchers and quality control professionals working with this compound.
Physical and Chemical Properties
The physical and chemical properties of Linagliptin Impurity G (as identified with CAS 668270-11-9) include:
Property | Value |
---|---|
Melting Point | >162°C (decomposition) |
Boiling Point | 661.2±65.0°C (Predicted) |
Density | 1.39±0.1 g/cm³ (Predicted) |
Recommended Storage | Refrigerated conditions |
Solubility | Slightly soluble in Chloroform, DMSO, and Methanol |
pKa | 10.01±0.20 (Predicted) |
These physical-chemical parameters provide important information for handling, storage, and analysis of this impurity compound in laboratory settings .
Analytical Methods for Detection and Quantification
Chromatographic Techniques
The identification and quantification of Linagliptin impurities, including Impurity G, typically employs sophisticated chromatographic methods. Ultra-performance liquid chromatography coupled with mass spectrometry (LC-MS) represents a powerful analytical approach for impurity profiling.
A validated stability-indicating liquid chromatography method has been developed for the quantification of Linagliptin and its impurities. This method utilizes:
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Reverse-phase chromatography with an RP-8 column (100 mm × 4.6 mm; 5 μm)
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Photodiode array (PDA) detection
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Mobile phase consisting of 0.1% formic acid (pH 3.5) and acetonitrile
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Gradient elution with flow rate of 0.6 mL·min⁻¹
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Acetonitrile gradient from 30% to 70% over 5 minutes, followed by decrease to 30% between 5-8 minutes
Validation Parameters
The analytical methods for impurity detection require rigorous validation following International Council for Harmonization (ICH) guidelines. Key validation parameters include:
Parameter | Results |
---|---|
Limit of Detection (LOD) | 0.015 μg·mL⁻¹ for impurities |
Limit of Quantification (LOQ) | 0.06 μg·mL⁻¹ for impurities |
Linearity | Correlation coefficients >0.999 |
Recovery | 92.92–99.79% for impurities |
Precision | <4.63% RSD for impurities |
These validation parameters ensure the reliability and reproducibility of the analytical methods employed for detecting and quantifying Linagliptin impurities .
Significance in Pharmaceutical Quality Control
Regulatory Considerations
Pharmaceutical impurities like Linagliptin Impurity G are subject to strict regulatory oversight. Their identification, characterization, and control are essential components of pharmaceutical development and quality assurance. Regulatory bodies require:
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Thorough impurity profiling during drug development
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Establishment of appropriate specification limits
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Validated analytical methods for detection and quantification
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Stability studies to monitor impurity formation under various conditions
The ICH guidelines, particularly ICH Q3A and Q3B, provide specific frameworks for controlling and reporting impurities in new drug substances and products .
Forced Degradation Studies
Forced degradation studies play a crucial role in understanding potential impurity formation pathways. For Linagliptin, these studies typically involve subjecting the compound to:
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Acidic and basic hydrolysis
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Oxidative stress
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Photolytic degradation
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Thermal degradation
The resulting degradation products are analyzed using LC-MS techniques, which help in identifying potential impurities including Impurity G. This information contributes to establishing effective quality control measures and appropriate shelf-life determinations .
Availability as Reference Standard
Recommendation | Details |
---|---|
Storage Temperature | Refrigerated (2-8°C) |
Container Type | Airtight, protected from light |
Stability Concerns | Potential decomposition above 162°C |
Solvent Compatibility | Limited solubility in common organic solvents |
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